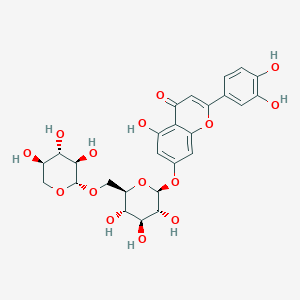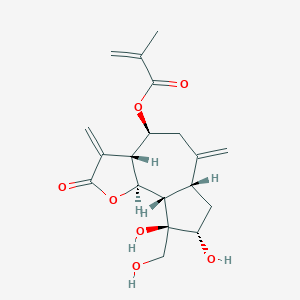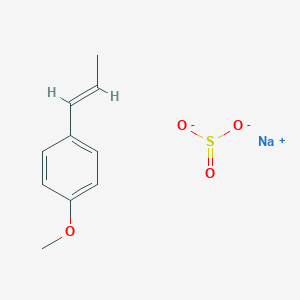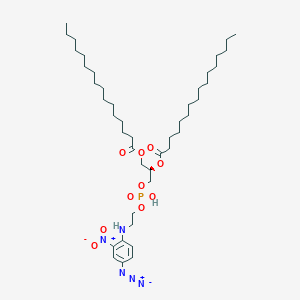
2-Chloro-6-fluoro-3-methylbenzaldehyde
概要
説明
Synthesis Analysis
The synthesis of related benzaldehyde derivatives involves various chemical reactions, highlighting the complexity and versatility of these compounds. For instance, the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a key intermediate in herbicide production, demonstrates the intricate steps involved, including oxidation and hydrolysis processes, to achieve the desired compound with a total yield reaching 71.6% (Zhou Yu, 2002).
Molecular Structure Analysis
The molecular structure and properties of benzaldehyde derivatives have been extensively studied, using techniques such as X-ray diffraction and vibrational spectroscopy. For example, the study of 4-chloro-3-fluorobenzaldehyde and 2-fluoro-4-bromobenzaldehyde reveals insights into their molecular dimer formation, conformational preferences, and the impact of halogen atoms on their structures (C. Parlak et al., 2014; Mahir Tursun et al., 2015).
Chemical Reactions and Properties
Benzaldehyde derivatives participate in a variety of chemical reactions, showcasing their reactivity and utility in organic synthesis. For example, the condensation of o-fluorobenzaldehydes with hydrazine is a practical synthesis method for indazoles, demonstrating the reactivity of these compounds in creating heterocyclic structures (K. Lukin et al., 2006).
Physical Properties Analysis
The physical properties of benzaldehyde derivatives, such as their crystalline structure, are crucial for understanding their behavior and applications. Studies on compounds like 4-chloro-3-fluorobenzaldehyde provide detailed insights into their crystallography, vibrational modes, and molecular orbitals, contributing to a comprehensive understanding of their physical characteristics (C. Parlak et al., 2014).
Chemical Properties Analysis
科学的研究の応用
Herbicide Intermediates : Zhou Yu (2002) synthesized a key intermediate in herbicides, 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, achieving a total yield of 71.6% (Zhou Yu, 2002).
Fluorescent pH Sensors : A study by Uday Saha et al. (2011) developed a new probe, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H), which acts as a highly selective and sensitive fluorescent pH sensor (Saha et al., 2011).
Synthesis Methods : Y. Yoshida and Y. Kimura (1988) presented a method allowing for the easy synthesis of fluorobenzaldehydes and their derivatives from chloro-derivatives, with good yields (Yoshida & Kimura, 1988).
High-Yield and Low-Cost Synthesis Routes : Su Wei-ke (2008) provided a practical, high-yield, and low-cost synthetic route for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (Su Wei-ke, 2008).
Base-Catalyzed Cyclocondensation : M. Al-Omar et al. (2010) researched base-catalyzed cyclocondensation involving 2,6-difluorobenzaldehyde, 2-chloro-6-fluorobenzaldehyde, or 2,6-dichlorobenzaldehyde (Al-Omar et al., 2010).
Stability and Biological Activity : Sehar Iyasamy et al. (2016) demonstrated that 5-fluoro-2-methylbenzaldehyde (5F2MB) exhibits promising stability and potential for biological activity (Iyasamy et al., 2016).
Wastewater Treatment : L. Xiaohong and Ltd Hangzhou (2009) showed that XDA-1 macroporous resin effectively treats 2-chloro-6-fluorobenzaldehyde manufacturing wastewater, achieving high COD removal and purity (Xiaohong & Hangzhou, 2009).
Safety And Hazards
特性
IUPAC Name |
2-chloro-6-fluoro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYKEPRGLYWJCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352997 | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-3-methylbenzaldehyde | |
CAS RN |
104451-99-2 | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














